molecular formula C22H23N3O4S B297593 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

カタログ番号 B297593
分子量: 425.5 g/mol
InChIキー: RZJNALFFKQFREG-OEAKJJBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as FMISO, is a radiopharmaceutical compound that has been extensively studied for its potential use in medical imaging. FMISO is a nitroimidazole derivative that is selectively taken up by hypoxic cells, making it a valuable tool for imaging hypoxia in various tissues. In

作用機序

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells due to the low oxygen tension in these cells. The nitro group in N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is reduced in hypoxic cells, leading to the formation of a reactive intermediate that binds to macromolecules in the cell. This binding results in the accumulation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in hypoxic cells, allowing for its detection using PET imaging.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body and does not accumulate in non-target tissues. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to be stable under physiological conditions, making it a reliable imaging agent.

実験室実験の利点と制限

One advantage of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its ability to selectively target hypoxic cells, allowing for the detection and monitoring of hypoxia in various tissues. This makes it a valuable tool for studying the pathophysiology of hypoxia in various diseases. However, one limitation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its short half-life, which limits its use in longitudinal studies.

将来の方向性

There are several future directions for the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging. One potential application is in the detection and monitoring of hypoxia in cancer, which is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide could also be used to study the pathophysiology of hypoxia in other diseases such as stroke and heart disease. Additionally, the development of new radiopharmaceutical compounds that target other aspects of the hypoxic response could further enhance the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging.

合成法

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-oxoethyl-2-furylhydrazine, followed by the addition of 4-methylbenzylamine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

科学的研究の応用

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in medical imaging, particularly in the detection of hypoxia in various tissues. Hypoxia is a condition in which there is a lack of oxygen supply to the tissues, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells and can be detected using positron emission tomography (PET) imaging, allowing for the non-invasive detection and monitoring of hypoxia in vivo.

特性

製品名

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

分子式

C22H23N3O4S

分子量

425.5 g/mol

IUPAC名

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-5-9-19(10-6-17)15-25(30(27,28)21-11-7-18(2)8-12-21)16-22(26)24-23-14-20-4-3-13-29-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+

InChIキー

RZJNALFFKQFREG-OEAKJJBVSA-N

異性体SMILES

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

正規SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。